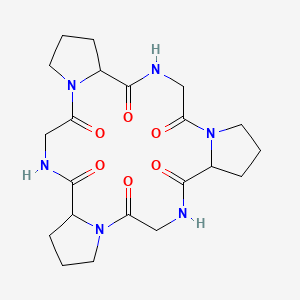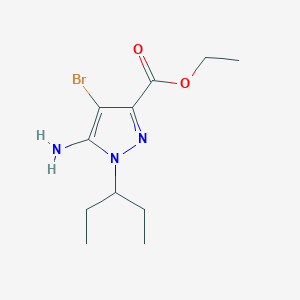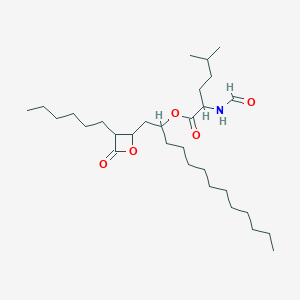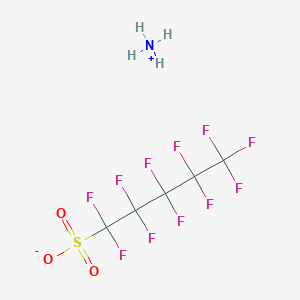
carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is a complex organometallic compound that features a unique combination of a carbanide ligand, a chiral phospholane, and an iron(2+) center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) typically involves the reaction of a cyclopentyl diethylphospholane with an iron(2+) salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) under specific conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the carbanide or phospholane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of new organometallic compounds with different ligands .
Scientific Research Applications
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric hydrogenation and hydroformylation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs with specific targeting capabilities.
Industry: It is utilized in the development of new materials and polymers with enhanced properties
Mechanism of Action
The mechanism by which carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) exerts its effects involves the coordination of the iron(2+) center with various substrates. This coordination facilitates electron transfer processes, which are crucial for catalytic activity. The chiral phospholane ligand provides stereochemical control, making the compound effective in enantioselective reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: This compound features a similar phospholane ligand but with a rhodium center instead of iron.
1,2-Bis(2R,5R)-2,5-dimethylphospholano benzene: Another related compound with a different metal center and ligand structure.
Uniqueness
Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is unique due to its combination of a carbanide ligand and a chiral phospholane, which provides both electronic and steric effects that enhance its catalytic properties. The iron(2+) center also offers distinct reactivity compared to other metal centers, making it valuable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C28H56FeP2 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |
InChI |
InChI=1S/2C13H25P.2CH3.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;;;/h2*11-13H,3-10H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*11-,12-;;;/m11.../s1 |
InChI Key |
MXOVWRYEUJWIFP-QULUYMGFSA-N |
Isomeric SMILES |
[CH3-].[CH3-].CC[C@@H]1CC[C@H](P1C2CCCC2)CC.CC[C@@H]1CC[C@H](P1C2CCCC2)CC.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CCC1CCC(P1C2CCCC2)CC.CCC1CCC(P1C2CCCC2)CC.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)

![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)

![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)



![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)


![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)

